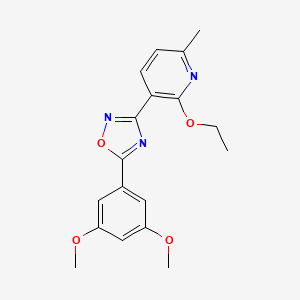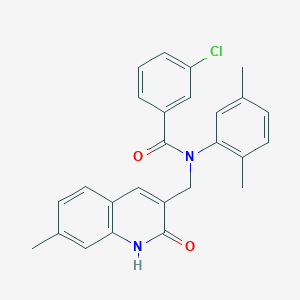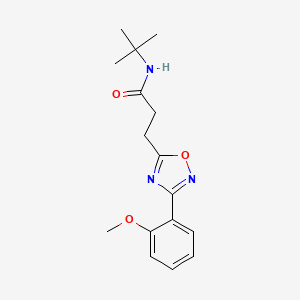
N-(tert-butyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained increasing attention in scientific research due to its potential use in various applications. This compound is commonly referred to as TBOA, and it belongs to the class of oxadiazole compounds. TBOA has been shown to have significant effects on various biological systems, making it a promising candidate for future research.
作用機序
TBOA acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). This transporter is responsible for removing excess glutamate from the synaptic cleft, and its inhibition by TBOA results in an increase in extracellular glutamate levels. This increase in glutamate can lead to the suppression of seizures, as well as other effects on the nervous system.
Biochemical and physiological effects:
TBOA has been shown to have significant effects on various biological systems. In addition to its effects on the nervous system, TBOA has also been shown to have anti-inflammatory effects, as well as effects on cancer cells. TBOA has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for future cancer research.
実験室実験の利点と制限
One of the main advantages of using TBOA in lab experiments is its specificity for glutamate transporters. This specificity allows for precise manipulation of glutamate levels in biological systems, making it a valuable tool for studying the effects of glutamate on various biological processes. However, one limitation of using TBOA in lab experiments is its potential toxicity. TBOA has been shown to have toxic effects on some cell types, and caution should be taken when using this compound in experiments.
将来の方向性
There are several promising areas of research for TBOA in the future. One potential application is in the treatment of epilepsy and other neurological disorders. TBOA has shown promise in animal models of epilepsy, and further research is needed to determine its potential as a therapeutic agent. Additionally, TBOA has shown anti-inflammatory and anti-cancer effects, making it a promising candidate for future research in these areas. Finally, further research is needed to determine the potential toxicity of TBOA and to develop safer derivatives of this compound for use in scientific research.
合成法
The synthesis of TBOA involves several steps, starting with the reaction of tert-butylamine with 2-methoxybenzoyl chloride to produce tert-butyl 2-methoxybenzoate. This intermediate is then reacted with hydrazine hydrate to produce tert-butyl 2-hydrazinylbenzoate. The final step involves the reaction of tert-butyl 2-hydrazinylbenzoate with acryloyl chloride to produce TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research is in the treatment of neurological disorders such as epilepsy. TBOA has been shown to inhibit the activity of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. This inhibition leads to an increase in extracellular glutamate levels, which can result in the suppression of seizures.
特性
IUPAC Name |
N-tert-butyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)18-13(20)9-10-14-17-15(19-22-14)11-7-5-6-8-12(11)21-4/h5-8H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGDFZCBMZDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

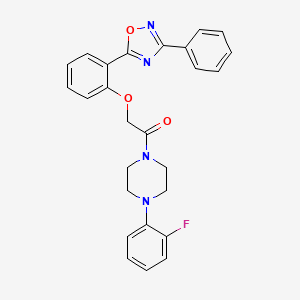

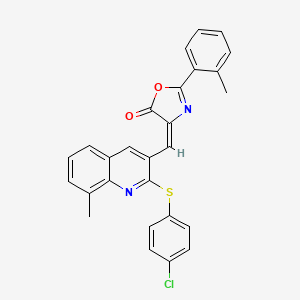


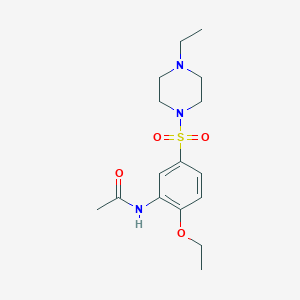
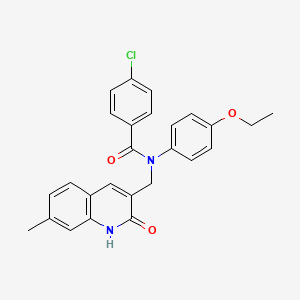
![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)
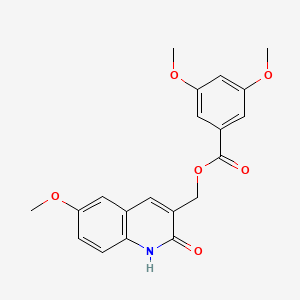

![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)
